4-(4-Fluorophenyl)-2-oxobut-3-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(4-fluorophenyl)-2-oxobut-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFACAOXARREDJ-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-oxobut-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The 4-fluorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms 4-(4-fluorophenyl)-2-butenoic acid.
Oxidation: The resulting product is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Key Reaction Conditions:
-
Aromatic substrates : Catalyzed by p-toluenesulfonic acid (TsOH) under microwave irradiation (100–120°C, 15–30 minutes).
-
Aliphatic substrates : Requires pyrrolidine and acetic acid as catalysts (80°C, 15 minutes).
Substrate Scope and Yields:
| Substrate Type | Example Entry | Yield (%) | Conditions |
|---|---|---|---|
| Electron-rich aromatic | 17 | 92 | TsOH, 120°C, 15 min |
| Aliphatic chain | 16 | 71 | Pyrrolidine/AcOH, 80°C |
| Halogenated aromatic | 10 | 4 | TsOH, 120°C, 15 min |
The reaction demonstrates broad compatibility with aryl, aliphatic, and heteroatom-containing substrates, though yields vary significantly based on electronic and steric effects .
Stereoselectivity and Structural Features
The reaction exclusively produces the (E)-isomer of 4-(4-fluorophenyl)-2-oxobut-3-enoic acid, confirmed by NMR analysis . This stereoselectivity arises from the conjugated system stabilizing the trans configuration during the aldol dehydration step.
Computational Rationalization:
Frontier molecular orbital (FMO) calculations reveal that the reaction proceeds via:
-
Protonation of glyoxylic acid, lowering its LUMO energy.
-
Nucleophilic attack by the enol/enamine form of 4-fluoroacetophenone.
The energy gap between the enol HOMO and protonated glyoxylic acid LUMO dictates reactivity, favoring electron-rich aromatic substrates .
Scalability and Industrial Relevance
The TsOH-promoted conditions are scalable without yield reduction:
This scalability highlights potential for industrial production, particularly in pharmaceutical intermediates.
Reactivity as an α,β-Unsaturated Carbonyl Compound
While direct experimental data on downstream reactions of this compound is limited in peer-reviewed literature, its structure suggests potential reactivity:
-
Michael addition : The α,β-unsaturated ketone could act as a Michael acceptor.
-
Oxidation/Reduction : The enone system may undergo selective reduction (e.g., catalytic hydrogenation) or oxidation.
Comparative Analysis of Synthetic Methods
| Parameter | TsOH-Promoted | Pyrrolidine/AcOH-Promoted |
|---|---|---|
| Substrate Compatibility | Aromatic | Aliphatic |
| Reaction Time | 15–30 min | 15 min |
| Typical Yield Range | 4–92% | 38–92% |
The choice of catalyst is critical for optimizing yields, with TsOH favoring aromatic systems and pyrrolidine/AcOH suited for aliphatic substrates .
Scientific Research Applications
Antiviral Activity
One of the notable applications of 4-(4-Fluorophenyl)-2-oxobut-3-enoic acid is in antiviral research. A study evaluated derivatives of dihydropyrimidinone and thiopyrimidine that incorporate this compound. The results indicated that certain derivatives exhibited selective inhibition of HIV integrase with sub-micromolar activities, emphasizing the compound's potential as a scaffold for developing antiviral agents .
Antimicrobial Properties
In another study, derivatives synthesized from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid were tested for antimicrobial activity. The findings suggested that these compounds could serve as precursors for novel heterocycles with significant antimicrobial properties . This highlights the versatility of the compound in generating new antimicrobial agents.
As a Precursor in Organic Synthesis
The compound serves as an essential precursor in the synthesis of various chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives. These derivatives are crucial for synthesizing angiotensin-converting enzyme inhibitors like enalapril and lisinopril, which are used to treat hypertension and heart failure . The enzymatic cascade method employed in their synthesis demonstrated high yields (57–85%) and enantiomeric excess (87–99%), showcasing the efficiency of using this compound in synthetic pathways .
Table 1: Antiviral Activity of Derivatives
| Compound | EC50 (μM) | CC50 (μM) |
|---|---|---|
| 4c | 17.2 | 77.0 |
| 5b | 25.6 | 43.2 |
| AZT | 0.0074 | >100 |
EC50: Concentration required to induce 50% inhibition; CC50: Cytostatic concentration required to reduce cell growth by 50% .
Table 2: Synthesis Yields of Chiral Derivatives
| Derivative | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Compound A | 85 | 99 |
| Compound B | 75 | 95 |
| Compound C | 57 | 87 |
These yields illustrate the effectiveness of using enzymatic methods in synthesizing derivatives from the compound .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-oxobut-3-enoic acid involves its interaction with various molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-fluorophenyl)-2-oxobut-3-enoic acid with analogs differing in substituents, aromatic systems, or functional groups. Key differences in synthesis, spectral data, and biological activity are highlighted.
Substituent Effects on the Phenyl Ring
Key Observations :
- Electron-withdrawing vs. donating groups : The 4-fluoro group (strongly electron-withdrawing) increases the acidity of the carboxylic acid compared to 4-chloro or methoxy derivatives.
- Substituent position: Para-substituted analogs (e.g., 4-F, 4-Cl) exhibit stronger conjugation with the enone system than ortho-substituted variants (e.g., 2-methoxy) .
Extended Aromatic Systems
Key Observations :
- Extended aromatic systems (naphthalene, pyrene) improve UV-Vis absorption and fluorescence, making these compounds suitable for biosensing or metabolic tracking .
Functional Group Modifications
Key Observations :
- Removal of the 2-oxo group (as in the but-3-enoic acid analog) reduces polarity and may limit enzyme-binding interactions .
- Nitro groups introduce redox activity but increase toxicity risks .
Biological Activity
4-(4-Fluorophenyl)-2-oxobut-3-enoic acid, also known as FPA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C10H7FO3
- Molecular Weight : 196.15 g/mol
- Structure : Contains a fluorophenyl group and a keto-enol system, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
FPA has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines, particularly in prostate and breast cancer models. The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis .
The biological activity of FPA is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : FPA acts as an inhibitor of tiglic acid hydrolase, an enzyme involved in metabolic pathways. This inhibition can disrupt normal cellular processes, contributing to its antimicrobial and anticancer effects .
- Signal Transduction Modulation : The compound may interfere with signal transduction pathways by binding to receptors or enzymes that regulate cell growth and survival .
Study 1: Anticancer Effects
A study conducted on prostate cancer cell lines demonstrated that treatment with FPA resulted in a significant reduction in cell viability. The study utilized various concentrations of FPA and assessed the effects on apoptosis markers through flow cytometry and Western blot analysis.
| Concentration (µM) | Viability (%) | Apoptosis Markers |
|---|---|---|
| 10 | 80 | Increased caspase activity |
| 25 | 55 | Elevated PARP cleavage |
| 50 | 30 | Significant Annexin V positivity |
This data suggests a dose-dependent response of FPA in inducing apoptosis in cancer cells .
Study 2: Antimicrobial Efficacy
In another investigation, FPA was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 64 |
| Escherichia coli | 128 |
These results indicate that FPA possesses moderate antimicrobial activity, particularly against gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-Fluorophenyl)-2-oxobut-3-enoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-fluorobenzaldehyde and a β-keto acid derivative (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation. Key factors include:
- Catalyst : Use of piperidine or ammonium acetate in ethanol for efficient enolate formation .
- Temperature : Reactions performed at 60–80°C to balance reaction rate and side-product formation.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
- Validation : Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm final structure using H NMR (δ 7.8–8.2 ppm for fluorophenyl protons) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98% recommended for biological assays) .
- Spectroscopy :
- NMR : NMR detects fluorophenyl substitution (δ -110 to -115 ppm) .
- IR : Confirm α,β-unsaturated ketone (C=O stretch ~1700 cm, conjugated C=C ~1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS ([M-H] expected m/z 223.0375) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-substituted oxobut-enoic acids?
- Methodological Answer : Discrepancies (e.g., COX-2 inhibition vs. inactivity) may arise from:
- Assay Conditions : Standardize cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models .
- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC, as minor isomers may antagonize activity .
- Metabolic Stability : Pre-treat compounds with liver microsomes to identify rapid degradation (e.g., esterase-mediated hydrolysis) .
- Case Study : A 2024 study found that impurities in the fluorophenyl group (e.g., di-fluorinated byproducts) artificially inflated IC values in kinase assays .
Q. How does the fluorophenyl substituent influence the compound’s reactivity and bioactivity compared to non-fluorinated analogs?
- Methodological Answer :
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the α,β-unsaturated ketone, increasing Michael addition reactivity with thiols (e.g., glutathione) .
- Bioactivity : Fluorine improves membrane permeability (logP reduced by ~0.5 vs. phenyl analogs) and enhances target binding (e.g., 10-fold higher AChE inhibition in fluorinated vs. chlorinated derivatives) .
- Stability Studies : Accelerated stability testing (40°C/75% RH) shows fluorine reduces oxidative degradation (t >30 days vs. t <7 days for non-fluorinated analogs) .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze via LC-MS to identify hydrolysis products (e.g., 4-fluorophenylacetic acid) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using a diode array detector .
- Thermal Analysis : DSC/TGA to determine melting point (~180°C) and decomposition pathways (e.g., ketone cleavage above 200°C) .
Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s interaction with non-enzymatic targets (e.g., ion channels).
- In Vivo Pharmacokinetics: No published studies on bioavailability or tissue distribution.
- Synthetic Scalability : Current routes produce ≤500 mg batches; continuous-flow synthesis may improve scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
